Boc-N-PEG1-C2-NHS ester chemical properties
Boc-N-PEG1-C2-NHS ester chemical properties
An In-depth Technical Guide to the Chemical Properties of Boc-N-PEG1-C2-NHS Ester
Introduction
Boc-N-PEG1-C2-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and proteomics. As a PEG-based linker, it is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific target proteins within cells. This molecule features two key functional groups: a tert-butyloxycarbonyl (Boc) protected amine and a reactive N-hydroxysuccinimide (NHS) ester, separated by a short, hydrophilic single polyethylene (B3416737) glycol (PEG) unit.
The Boc group serves as a temporary protecting group for the primary amine, which can be selectively removed under acidic conditions to reveal the amine for subsequent conjugation. The NHS ester, on the other hand, is highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues in proteins, forming stable and covalent amide bonds. This dual functionality allows for a controlled, stepwise conjugation of two different molecules, making it a versatile tool for researchers, scientists, and drug development professionals. The inclusion of a PEG spacer enhances the solubility of the resulting conjugate in aqueous media, a desirable property in many biological applications.
Chemical and Physical Properties
The fundamental properties of Boc-N-PEG1-C2-NHS ester are summarized below. These specifications are compiled from various commercial suppliers and provide a baseline for its handling and use in experimental settings.
| Property | Value | Reference(s) |
| Chemical Name | Propanoic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Synonyms | t-Boc-N-amido-PEG1-NHS ester | |
| CAS Number | 1260092-55-4 | |
| Molecular Formula | C₁₄H₂₂N₂O₇ | |
| Molecular Weight | 330.33 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥97.0% (by NMR) | |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂ | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
Reactivity and Stability
The utility of Boc-N-PEG1-C2-NHS ester is defined by the reactivity of its two terminal groups.
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Boc-Protected Amine: The Boc group is a stable protecting group under neutral and basic conditions but is readily cleaved under acidic conditions. Treatment with a strong acid, such as trifluoroacetic acid (TFA), efficiently removes the Boc group to yield a free primary amine, typically as a TFA salt. This deprotection allows for further functionalization of the amine terminus.
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NHS Ester: The N-hydroxysuccinimide ester is a highly efficient acylating agent for primary amines. The reaction, which results in a stable amide bond, is most efficient in the pH range of 7.2 to 8.5. The NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that becomes more significant at higher pH values. For this reason, stock solutions of the NHS ester should be prepared in an anhydrous organic solvent like DMSO or DMF and used immediately.
The following table summarizes the general stability and reactivity of the NHS ester functional group based on data for similar compounds.
| Condition | Effect on NHS Ester | Reference(s) |
| pH < 7.0 | Reaction with amines is slow due to protonation of the amine. | |
| pH 7.2 - 8.5 | Optimal range for efficient reaction with primary amines. | |
| pH > 8.5 | Rate of hydrolysis increases significantly, reducing conjugation efficiency. | |
| Aqueous Buffer (pH 7.0, 0°C) | Half-life of hydrolysis is approximately 4-5 hours. | |
| Aqueous Buffer (pH 8.6, 4°C) | Half-life of hydrolysis decreases to about 10 minutes. | |
| Presence of Primary Amines | Competes with hydrolysis, leading to the formation of a stable amide bond. | |
| Storage (Anhydrous) | Stable when stored desiccated at -20°C. Moisture should be strictly avoided. |
Experimental Protocols
The following are detailed methodologies for the key reactions involving Boc-N-PEG1-C2-NHS ester.
Protocol 1: Boc Group Deprotection
This procedure outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to expose the primary amine.
Materials:
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Boc-N-PEG1-C2-NHS ester
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Rotary evaporator
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(Optional) Toluene (B28343) for co-evaporation
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(Optional) Saturated sodium bicarbonate solution for neutralization
Procedure:
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Dissolution: Dissolve the Boc-N-PEG1-C2-NHS ester in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.
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Acid Addition: Add TFA to the solution. A common concentration for deprotection is 20-50% TFA in DCM (v/v). For example, add an equal volume of TFA to the DCM solution.
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Reaction: Stir the reaction mixture at room temperature.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. This typically takes 1-2 hours.
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Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
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TFA Removal (Optional but Recommended): To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step 2-3 times.
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Product: The resulting product is the deprotected amine as a TFA salt, which can often be used directly in the next conjugation step.
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Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, and then dry the organic layer.
Protocol 2: NHS Ester Conjugation to a Primary Amine
This protocol describes the general procedure for conjugating the NHS ester moiety to a protein or other amine-containing molecule.
Materials:
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Boc-N-PEG1-C2-NHS ester
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Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
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Amine-containing molecule (e.g., protein, peptide)
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Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.1 M sodium bicarbonate buffer, pH 7.2-8.5)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
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Prepare Amine-Containing Molecule: Dissolve the protein or other amine-containing molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.
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Prepare NHS Ester Solution: Immediately before use, prepare a stock solution of Boc-N-PEG1-C2-NHS ester (e.g., 10 mM) by dissolving it in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.
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Conjugation Reaction: Add a calculated molar excess of the NHS ester solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess is common, but the optimal ratio should be determined empirically. The final concentration of the organic solvent should ideally not exceed 10% (v/v) of the total reaction volume.
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Incubation: Incubate the reaction mixture. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.
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Quenching (Optional): The reaction can be stopped by adding a quenching buffer that contains a high concentration of primary amines (e.g., Tris or glycine) to consume any unreacted NHS ester.
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Purification: Remove the unreacted crosslinker and byproducts (N-hydroxysuccinimide) from the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or spin desalting columns.
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Storage: Store the purified conjugate under conditions that are optimal for the labeled molecule.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the acid-catalyzed deprotection of the Boc group.
Caption: Workflow for the conjugation of an NHS ester to a primary amine.
